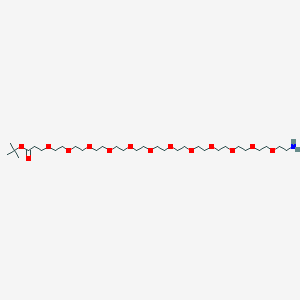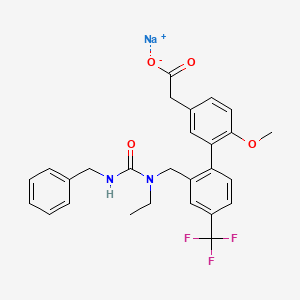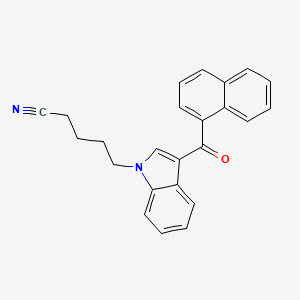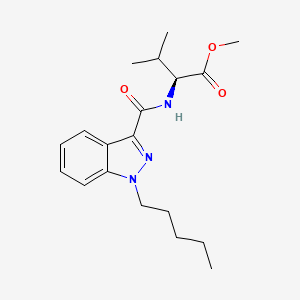
Amino-PEG12-t-Butylester
Übersicht
Beschreibung
Amino-PEG12-t-butyl ester is a chemical compound used in bioconjugation and organic synthesis . This compound contains two important functional groups, the amino group and the t-butyl ester group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Amino-PEG12-t-butyl ester is C31H63NO14 . It has a molecular weight of 673.83 .Chemical Reactions Analysis
The amino group in Amino-PEG12-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Amino-PEG12-t-butyl ester has a molecular weight of 673.83 . It’s a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Arzneimittelverabreichung {svg_1}
Amino-PEG12-t-Butylester ist ein PEG-Derivat, das eine Aminogruppe mit einer t-Butyl-geschützten Carboxylgruppe enthält. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien, wodurch er in Arzneimittelverabreichungssystemen nützlich ist. Die Aminogruppe ist reaktiv mit Carbonsäuren, aktiviertem NHS-Ester, Carbonylen (Keton, Aldehyd) usw. {svg_2}.
Biokonjugation {svg_3} {svg_4}
Diese Verbindung wird in der Biokonjugation verwendet, einem Prozess der chemischen Verknüpfung von zwei oder mehr Molekülen durch eine kovalente Bindung, bei dem mindestens ein Molekül ein Biomolekül ist {svg_5}. Die Aminogruppe von this compound ist reaktiv mit Carbonsäuren, aktivierten NHS-Estern, Carbonylen (Keton, Aldehyd) usw. {svg_6}.
Organische Synthese {svg_7}
This compound wird in der organischen Synthese verwendet. Diese Verbindung enthält zwei wichtige funktionelle Gruppen, die Aminogruppe und die t-Butylestergruppe, die reaktiv sind und an verschiedenen organischen Reaktionen teilnehmen können {svg_8}.
Proteomikforschung {svg_9}
Diese Verbindung wird in der Proteomikforschung verwendet. Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. This compound kann verwendet werden, um Proteine zu modifizieren und ihr Verhalten zu untersuchen {svg_10}.
PEGylierung {svg_11}
This compound wird in der PEGylierung verwendet, einem Verfahren, bei dem die Stränge des Polymers PEG an Moleküle, typischerweise Peptide, Proteine und Antikörperfragmente, angehängt werden, was die Sicherheit und Wirksamkeit vieler Therapeutika verbessern kann {svg_12}.
Pharmazeutische Forschung {svg_13}
In der pharmazeutischen Forschung wird this compound aufgrund seiner Reaktivität und des Vorhandenseins des PEG-Spacers verwendet. Es kann bei der Entwicklung neuer Medikamente und Therapien eingesetzt werden {svg_14}.
Biomedizinische Forschung {svg_15}
In der biomedizinischen Forschung wird diese Verbindung aufgrund ihrer Reaktivität und des Vorhandenseins des PEG-Spacers verwendet. Sie kann in verschiedenen biomedizinischen Anwendungen eingesetzt werden, einschließlich der Entwicklung neuer biomedizinischer Geräte und Therapien {svg_16}.
Chemische Biologie {svg_17}
In der chemischen Biologie wird this compound als Baustein für die Synthese von kleinen Molekülen, Konjugaten von kleinen Molekülen und/oder Biomolekülen oder anderen Werkzeugverbindungen verwendet, die eine Ligation erfordern {svg_18}.
Wirkmechanismus
Target of Action
Amino-PEG12-t-Butyl Ester is primarily used in bioconjugation and organic synthesis . The compound contains two important functional groups: an amino group (NH2) and a t-butyl protected carboxyl group (Boc) . These groups are reactive and can interact with various targets.
Mode of Action
The amino group in Amino-PEG12-t-Butyl Ester is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to form bonds with other molecules, facilitating its use in bioconjugation.
Pharmacokinetics
As a peg derivative, it is known to have increased solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The action, efficacy, and stability of Amino-PEG12-t-Butyl Ester can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s reactivity and stability.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCYKGEIYZQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)

